D159687

Vue d'ensemble

Description

Biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They consist of two benzene rings linked at the [1,1’] position .

Molecular Structure Analysis

The structure of biphenyl compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

Reactions at the benzylic position include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

Boronic esters, which are usually bench stable, are easy to purify and often even commercially available . They have played a prominent role in chemical transformations, where the valuable boron moiety remains in the product .Applications De Recherche Scientifique

Perte de poids et réduction de la masse grasse

D159687 a été trouvé pour induire une perte de poids chez les souris âgées sur une période de sept semaines {svg_1}. Intéressant, cette perte de poids est survenue malgré une augmentation de l'apport alimentaire {svg_2}. Le composé provoque une perte sélective de la masse grasse tout en préservant la masse maigre {svg_3}.

Amélioration des fonctions cognitives

Le composé a été associé à l'amélioration de la fonction cognitive {svg_4}. Il a été observé qu'il ne modifiait pas la fonction physique et cognitive chez les souris âgées malgré la perte de poids induite {svg_5}.

Amélioration de la mémoire

This compound a été trouvé pour avoir des effets biphasiques d'amélioration de la mémoire associés aux voies de signalisation activées par l'apprentissage {svg_6}. À une certaine dose, il a amélioré la formation et la consolidation de la mémoire dans le conditionnement à la peur contextuelle {svg_7}.

Inhibition de la phosphodiestérase 4D

This compound est un modulateur allostérique négatif de la phosphodiestérase 4D (PDE4D) {svg_8}. Il est sélectif pour la PDE4D par rapport à la PDE4B et à 14 autres isoformes de PDE {svg_9}. Cette inhibition de la PDE4D est associée à ses effets sur la perte de poids, la fonction cognitive et l'amélioration de la mémoire {svg_10}.

Augmentation des niveaux d'AMPc

Le composé a été trouvé pour augmenter les niveaux d'adénosine monophosphate cyclique (AMPc) dans la région CA1 de l'hippocampe après le conditionnement dans le test de conditionnement à la peur {svg_11}. Cette augmentation des niveaux d'AMPc est associée à ses effets d'amélioration de la mémoire {svg_12}.

Régulation positive de l'expression de Fos induite par l'apprentissage

This compound a été observé pour réguler positivement l'expression de Fos induite par l'apprentissage dans le CA1 de l'hippocampe 30 minutes après le conditionnement {svg_13}. Cela suggère que le composé pourrait avoir des applications potentielles dans la recherche sur l'apprentissage et la mémoire {svg_14}.

Mécanisme D'action

Target of Action

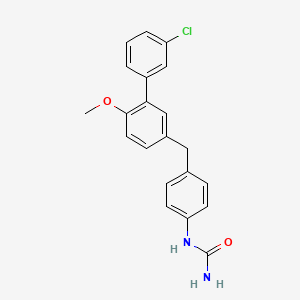

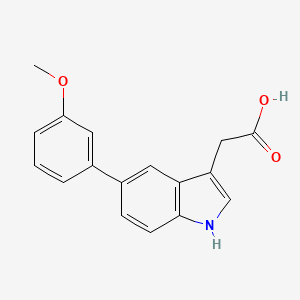

D159687, also known as “1-(4-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)phenyl)urea”, is a selective inhibitor of Phosphodiesterase 4D (PDE4D) . PDE4D is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .

Mode of Action

This compound interacts with PDE4D and inhibits its activity . This inhibition leads to an increase in intracellular cAMP levels . The elevated cAMP levels then stimulate cAMP signaling, leading to an increase in the phosphorylation of the cAMP-responsive element-binding protein (CREB) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE4D, this compound prevents the breakdown of cAMP, leading to increased cAMP levels . This increase in cAMP levels stimulates the phosphorylation of CREB, a protein that plays a key role in neuronal plasticity and long-term memory formation .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in animal models . It has been found that this compound has a suitable volume of distribution and clearance rate, resulting in an elimination half-life of 1.24 hours . These properties suggest that this compound has a favorable bioavailability profile.

Result of Action

The inhibition of PDE4D by this compound and the subsequent increase in cAMP levels lead to a range of molecular and cellular effects. These include the phosphorylation of CREB and other synaptic plasticity-related proteins, such as synaptosomal-associated protein 25 kDa, and the N-methyl-D-aspartate receptor subunit NR2A . These changes at the molecular level translate into observable effects at the cellular level, such as enhanced memory formation and consolidation .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, in learning-stimulated conditions, this compound was found to enhance memory formation and consolidation in contextual fear conditioning . . This suggests that the efficacy of this compound can be modulated by environmental factors related to the context of administration.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLUTWHJUDZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151141 | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1155877-97-6 | |

| Record name | D-159687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-159687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the mechanism of action of D159687 and how does it affect downstream signaling?

A1: this compound acts as a selective negative allosteric modulator (NAM) of the phosphodiesterase 4D (PDE4D) enzyme. [, ] Unlike competitive inhibitors, which directly block the active site, NAMs bind to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. [] By inhibiting PDE4D, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including synaptic plasticity and memory formation. [, ] This leads to an increase in intracellular cAMP levels, ultimately enhancing signaling pathways implicated in learning and memory. []

Q2: Has this compound demonstrated efficacy in any preclinical models of cognitive impairment?

A2: Yes, this compound has shown promising pro-cognitive effects in preclinical studies. Notably, it improved performance in the object retrieval detour task in female Cynomolgous macaques, a primate model relevant to cognitive functions involving the corticostriatal circuitry. [] This suggests its potential as a therapeutic agent for disorders associated with cognitive decline. Further research explored its effects on memory enhancement in other models, observing biphasic effects linked to learning-activated signaling pathways. []

A2: While the provided abstracts do not delve into specific spectroscopic data, we can glean some structural information from the chemical name: 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea. This name reveals the presence of key structural features, including:

Q3: Are there any known structure-activity relationship (SAR) studies for this compound or related analogs?

A4: One of the provided abstracts mentions the development of a concise two-step synthesis for this compound and related PDE4D inhibitors. [] This synthetic route, employing sequential Suzuki couplings, enables the generation of diverse analogs, including atropisomeric compounds, which are stereoisomers arising from restricted rotation around a single bond. [] This suggests that SAR studies are feasible and potentially underway to explore the impact of structural modifications on PDE4D inhibitory activity, potency, and selectivity. The ability to separate and study individual atropisomers, as mentioned in the abstract, could provide valuable insights into the binding modes and biological activity of these inhibitors. []

Q4: What are the implications of this compound's pharmacokinetic properties for its potential therapeutic use?

A5: While specific pharmacokinetic data is not provided in the abstracts, one study highlights the "suitable pharmacokinetic properties and safety profiles" of this compound and a related NAM, D159797. [] This suggests that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, contributing to their potential for clinical development. Determining the detailed pharmacokinetic profile, including parameters such as bioavailability, half-life, and clearance, will be crucial in guiding dosing regimens and assessing the translational potential of this compound for therapeutic applications in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)

![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)